3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound is a triazolopyrimidinone derivative characterized by a fused heterocyclic core (triazolo[4,5-d]pyrimidin-7-one) substituted with two key moieties:
- A 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole moiety linked via a methyl group at position 6, introducing electron-rich aromaticity and hydrogen-bond acceptors.
The 3,4-dimethoxyphenyl group on the oxadiazole ring enhances electron-donating properties, which may influence solubility and receptor binding . The compound’s molecular weight is 463.43 g/mol (C₂₂H₁₈ClN₇O₄), with 10 hydrogen-bond acceptors and 0 hydrogen-bond donors, suggesting moderate lipophilicity .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O4/c1-32-16-8-7-13(9-17(16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-14-5-3-4-6-15(14)23/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIUESLEELMEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , often referred to as compound 1 , is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores the biological properties of compound 1, focusing on its anticancer and antiviral activities, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
Compound 1 features a complex structure comprising multiple heterocycles that contribute to its biological activity. The key structural components include:
- Triazole and pyrimidine rings : Known for their role in various biological activities.
- Oxadiazole moiety : Associated with anticancer properties.
- Chlorobenzyl and dimethoxyphenyl substituents : These groups may enhance lipophilicity and receptor interactions.
The molecular formula is with a molecular weight of approximately 400.8 g/mol.
Anticancer Activity
Recent studies have indicated that compound 1 exhibits significant anticancer properties. The following findings summarize its effects against various cancer cell lines:
These results suggest that compound 1 is more effective than standard chemotherapeutic agents such as Doxorubicin (DOX), which has IC50 values of 5.23 µM for HCT-116, 4.50 µM for HePG-2, and 4.17 µM for MCF-7.
The mechanism of action for compound 1 involves the inhibition of key enzymes related to cancer cell proliferation:
- Telomerase : Inhibition leads to reduced cell immortality.
- Histone Deacetylases (HDAC) : Modulation affects gene expression related to cell cycle regulation.
- Thymidylate Synthase : Targeting this enzyme disrupts DNA synthesis.
These mechanisms highlight the potential of compound 1 as a multi-target anticancer agent .
Antiviral Activity
In addition to its anticancer properties, compound 1 has been investigated for antiviral activity. Preliminary studies indicate that it may inhibit viral replication in specific cell lines, although detailed quantitative data are still required to establish its efficacy against various viruses .
Structure-Activity Relationship (SAR)
The structural modifications in compound 1 significantly influence its biological activity:
- The presence of the oxadiazole ring is crucial for enhancing cytotoxicity.
- Substituents on the phenyl rings can modulate lipophilicity and interaction with biological targets.
A comparative analysis with similar compounds reveals that modifications in substituent groups can lead to variations in potency and selectivity against cancer cell lines .
Case Studies
Several case studies have explored the efficacy of compound 1:
- In vitro Studies : Evaluated against multiple cancer cell lines with promising results indicating significant cytotoxicity.
- In vivo Studies : Animal models have shown reduced tumor growth when treated with compound 1 compared to controls.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound may share similar mechanisms of action due to its structural characteristics.
Case Study: Anticancer Activity
In a study published in Pharmaceutical Research, triazolo-pyrimidine derivatives were shown to inhibit CDK1 with an IC50 value of 0.86 µM. This suggests that the compound could potentially act as an inhibitor of cell cycle progression in cancer cells, making it a candidate for further investigation as an anticancer agent .
Antimicrobial Properties
Compounds containing oxadiazole and triazole rings have demonstrated antimicrobial activity against various pathogens. The structural features of the compound may enhance its ability to interact with microbial targets.
Case Study: Antimicrobial Efficacy
Research has demonstrated that oxadiazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . The compound's potential as an antimicrobial agent warrants further exploration.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented, suggesting that this compound may also possess such effects. Triazolo-pyrimidines have been noted for their ability to inhibit pro-inflammatory cytokines.
Case Study: Inhibition of Inflammatory Cytokines
A study highlighted that certain triazole derivatives significantly reduced the levels of TNF-α and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .
General Synthetic Route
- Formation of the Triazole Ring : Start with appropriate precursors to form the triazole structure via cyclization reactions.
- Oxadiazole Synthesis : Introduce the oxadiazole moiety through condensation reactions with suitable reagents.
- Final Coupling : Combine the chlorobenzyl group and the other substituents to yield the final product.
Table 2: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Triazole Formation | Cyclization | Hydrazine derivatives |
| Oxadiazole Synthesis | Condensation | Carboxylic acids |
| Final Coupling | Nucleophilic substitution | Alkyl halides |
Comparison with Similar Compounds
Binding Affinity and Planarity
- The triazolopyrimidinone core is planar in analogs (e.g., dihedral angles <1.1° deviation from coplanarity in related compounds), favoring π-π stacking interactions with biological targets .
- The 3,4-dimethoxyphenyl group in the target compound may improve binding to enzymes requiring electron-rich aromatic partners, compared to 4-chlorophenyl () or 4-ethoxy-3-methoxyphenyl () substituents .
Lipophilicity and Drug-Likeness
- Analogs with chlorophenyl or methylbenzyl groups () exhibit higher logP values than the target compound, suggesting reduced solubility.
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., methoxy) on the oxadiazole ring enhance solubility but may reduce metabolic stability compared to halogenated analogs .
- Chlorine position on the benzyl group (2- vs. 3-) influences steric interactions; 2-chlorobenzyl may offer better target engagement than 3-chlorobenzyl derivatives .
Comparative Pharmacokinetics :
Q & A
Q. What are the key steps for synthesizing 3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves sequential heterocyclic coupling and functionalization. A typical approach includes:
Triazolo-pyrimidinone core formation : Cyclization of substituted pyrimidines with azide reagents under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
Oxadiazole ring introduction : Coupling of 3,4-dimethoxyphenyl precursors via Huisgen cycloaddition or microwave-assisted methods .
Chlorobenzyl substitution : Alkylation using 2-chlorobenzyl bromide in the presence of K₂CO₃ or NaH .
Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Bayesian algorithms can prioritize high-yield conditions .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Multi-modal characterization is critical:
Q. What in silico tools predict its pharmacokinetic properties?
- Methodological Answer : Use SwissADME to compute:
- Lipophilicity : LogP values (target <5 for oral bioavailability).
- Solubility : Compare with reference drugs (e.g., celecoxib) .
- Drug-likeness : Screen for violations of Lipinski’s rules.
Example parameters:
| Parameter | Predicted Value | Reference Drug (Celecoxib) |
|---|---|---|
| LogP | 3.2 | 3.5 |
| Water Solubility | -3.1 (LogS) | -3.5 |
Advanced Research Questions
Q. How do structural modifications influence antiviral activity against RNA viruses (e.g., CHIKV)?
- Methodological Answer : Structure-Activity Relationship (SAR) :
- Critical groups : The triazolo-pyrimidinone core and meta-substituted aryl rings (e.g., 3,4-dimethoxyphenyl) enhance binding to viral capping enzymes .
- Substituent effects : Replace the 2-chlorobenzyl group with fluorinated analogs to improve membrane permeability. Test EC₅₀ values in plaque reduction assays .
Experimental design : Synthesize 5–10 analogs, screen in Vero cells infected with CHIKV, and correlate IC₅₀ with molecular docking scores (e.g., AutoDock Vina) .
Q. How can contradictory solubility data from different labs be resolved?
- Methodological Answer : Root-cause analysis :
Solvent variability : Test solubility in DMSO, PBS, and simulated gastric fluid.
Crystallinity : Perform X-ray diffraction (XRD) to compare polymorphic forms .
Buffer pH : Adjust pH (2–8) to assess ionization effects.
Standardization : Use USP guidelines for equilibrium solubility measurements (shake-flask method) .
Q. What advanced algorithms optimize synthetic yield and purity?
- Methodological Answer : Machine learning-guided optimization :
- Bayesian Optimization : Train models on reaction parameters (e.g., temperature, catalyst ratio) to predict optimal yields .
- High-throughput screening : Use robotic platforms to test 100+ conditions in parallel, focusing on solvent/catalyst combinations .
Example workflow:
Step 1 : Define parameter space (e.g., 60–120°C, 1–5 mol% catalyst).
Step 2 : Run 20 initial experiments, feed data to algorithm.
Step 3 : Prioritize top 5 conditions for validation.
Q. How is metabolic stability assessed in hepatic models?
- Methodological Answer : In vitro assays :
Microsomal stability : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
Data interpretation :
- High clearance : >50% depletion in 30 min suggests rapid metabolism.
- Half-life (t₁/₂) : Calculate using nonlinear regression (e.g., WinNonlin).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
